3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
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Overview
Description
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a heterocyclic organic compound with the molecular formula C₁₀H₂₁N₃. This compound is characterized by its bicyclic structure, which includes two nitrogen atoms. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine and methylamine with a suitable bicyclic precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and real-time monitoring of reaction parameters. The use of catalysts and solvents is also optimized to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonan-7-amine: Lacks the ethyl and methyl substituents, resulting in different chemical and biological properties.
3-Ethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: Similar structure but without the methyl group, affecting its reactivity and applications.
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: Similar structure but without the ethyl group, leading to different interaction profiles with molecular targets.
Uniqueness
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its reactivity and allows for more diverse applications in research and industry.
Properties
IUPAC Name |
3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-3-13-6-9-4-8(11)5-10(7-13)12(9)2/h8-10H,3-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJKRDRETXHFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(CC(C1)N2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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